molecular formula C6H5N3OS B2592394 N-prop-2-ynylthiadiazole-4-carboxamide CAS No. 1468861-23-5

N-prop-2-ynylthiadiazole-4-carboxamide

Cat. No.: B2592394
CAS No.: 1468861-23-5
M. Wt: 167.19
InChI Key: RZLNXIUCZHHZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-prop-2-ynylthiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-ynylthiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-prop-2-ynylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is often employed to minimize environmental impact. The industrial synthesis may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylthiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group or other substituents on the thiadiazole ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazole derivatives. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

N-prop-2-ynylthiadiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-prop-2-ynylthiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity. The pathways involved in these interactions are often studied using computational modeling and biochemical assays to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

N-prop-2-ynylthiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:

  • N-prop-2-ynylthiadiazole-2-carboxamide
  • N-prop-2-ynylthiadiazole-5-carboxamide
  • N-prop-2-ynylthiadiazole-3-carboxamide

These compounds share the thiadiazole ring but differ in the position of the carboxamide group. The unique positioning of the carboxamide group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications. The comparison highlights the importance of structural variations in determining the reactivity and functionality of thiadiazole derivatives.

Properties

IUPAC Name

N-prop-2-ynylthiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-2-3-7-6(10)5-4-11-9-8-5/h1,4H,3H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLNXIUCZHHZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.